3-Fluoro-4-(pyrrolidinomethyl)phenylboronic acid, pinacol ester
Overview
Description
“3-Fluoro-4-(pyrrolidinomethyl)phenylboronic acid, pinacol ester” is a chemical compound with the CAS Number: 2096329-82-5. Its molecular weight is 305.2 and its IUPAC name is 1-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]pyrrolidine .
Synthesis Analysis
Pinacol boronic esters are highly valuable building blocks in organic synthesis. Protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis
The molecular formula of “this compound” is C17H25BFNO2 . The InChI code is 1S/C17H25BFNO2/c1-16(2)17(3,4)22-18(21-16)14-8-7-13(15(19)11-14)12-20-9-5-6-10-20/h7-8,11H,5-6,9-10,12H2,1-4H3 .Chemical Reactions Analysis
Protodeboronation of pinacol boronic esters has been reported, which is a valuable but not well-developed transformation . This reaction is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Physical and Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Organoboron Compounds as Fluoride Ion Sensors
Organoboron compounds, including phenylboronic acid pinacol esters, have been applied as Lewis acid receptors for fluoride ions in polymer membrane electrodes. These compounds exhibit selective interactions with fluoride ions, making them suitable for use in sensing technologies. The study by Jańczyk et al. (2012) highlighted the application of pinacol ester of phenylboronic acid in membranes showing Nernstian fluoride responses, indicating its potential in fluoride ion detection and measurement in various conditions, including acidic solutions. The findings suggest that the stability of the B-O bond in boronic esters like pinacol ester plays a crucial role in their performance as fluoride sensors (Jańczyk et al., 2012).
H2O2-Cleavable Poly(ester-amide)s for Drug Delivery
In the field of materials science and drug delivery, the pinacol ester of phenylboronic acid has been utilized in the synthesis of H2O2-cleavable poly(ester-amide)s. Cui et al. (2017) reported the synthesis of such polymers through Passerini multicomponent polymerization, incorporating H2O2-cleavable phenylboronic acid ester into the polymer backbone. These materials demonstrated potential as H2O2-responsive delivery vehicles, capable of controlled release in response to H2O2 levels, suggesting applications in targeted drug delivery and therapeutic interventions (Cui et al., 2017).
Synthesis and Functionalization of Polyfluoroarenes
Phenylboronic acid pinacol esters have been employed in the synthesis and functionalization of polyfluoroarenes. Zhou et al. (2016) described the nickel-catalyzed borylation of polyfluoroarenes, converting them into their corresponding boronate esters via C-F bond activation. This process facilitates the transformation of partially fluorinated arenes into versatile boronate esters, which are valuable intermediates in organic synthesis, highlighting the role of phenylboronic acid pinacol esters in enabling the functionalization and derivatization of aromatic compounds (Zhou et al., 2016).
Mechanism of Action
Target of Action
Boronic acids and their esters are generally known for their ability to form stable covalent bonds with proteins, enzymes, and other biological targets, which can be leveraged for drug design and delivery .
Mode of Action
The compound interacts with its targets through the boronic acid moiety, which can form reversible covalent bonds with biological molecules. This interaction can lead to changes in the function or activity of the target molecule .
Biochemical Pathways
The compound is likely to affect biochemical pathways through its interaction with biological targets. Boronic acids and their esters are known to be involved in a variety of biochemical reactions, including the Suzuki–Miyaura cross-coupling reaction .
Pharmacokinetics
It’s important to note that the compound’s boronic ester moiety is susceptible to hydrolysis, especially at physiological ph . This could potentially affect the compound’s bioavailability and stability in the body.
Action Environment
Environmental factors such as pH can significantly influence the compound’s action, efficacy, and stability. For instance, the compound’s boronic ester moiety is known to undergo hydrolysis at physiological pH, which could potentially affect its stability and efficacy .
Properties
IUPAC Name |
1-[[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrrolidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BFNO2/c1-16(2)17(3,4)22-18(21-16)14-8-7-13(15(19)11-14)12-20-9-5-6-10-20/h7-8,11H,5-6,9-10,12H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVBZUMPCGRRMNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CN3CCCC3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101123824 | |
Record name | Pyrrolidine, 1-[[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101123824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2096329-82-5 | |
Record name | Pyrrolidine, 1-[[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2096329-82-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrrolidine, 1-[[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101123824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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